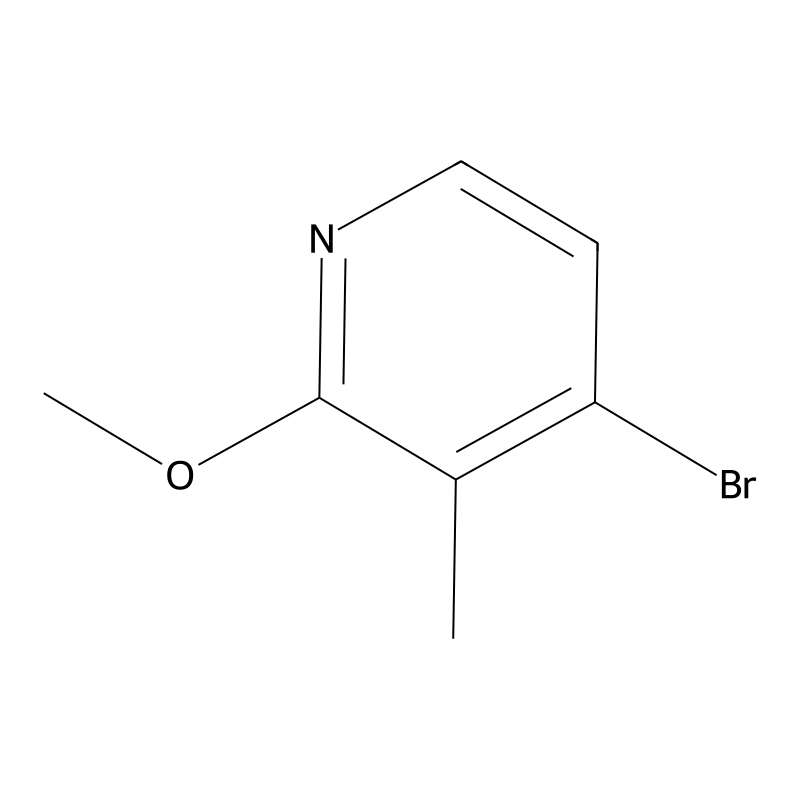4-Bromo-2-methoxy-3-methylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Chemical Intermediate
Due to the presence of a reactive bromine group and a methoxy group, 4-Bromo-2-methoxy-3-methylpyridine has the potential to be a useful intermediate in organic synthesis. By leveraging these functional groups, researchers could potentially utilize the compound to create more complex molecules with desired properties [].
Building Block for Novel Scaffolds
The core pyridine ring structure with additional substituents like bromine, methoxy, and methyl groups makes 4-Bromo-2-methoxy-3-methylpyridine an interesting building block for the design and synthesis of novel scaffolds in medicinal chemistry []. These scaffolds could then be further modified to explore potential applications in drug discovery.
Important Note:
- Limited Information - It is important to acknowledge that the scientific research on 4-Bromo-2-methoxy-3-methylpyridine might not be extensively documented in publicly available sources. Research efforts might be ongoing in private institutions or not yet published.
Further exploration for detailed information on this specific compound might involve:
- Patent Databases: Searching patent databases for applications mentioning 4-Bromo-2-methoxy-3-methylpyridine could reveal its potential uses in specific industrial processes [].
- Scientific Literature Reviews: Reviewing recent scientific literature on pyridine derivatives with similar functionalities might provide insights into potential applications of 4-Bromo-2-methoxy-3-methylpyridine [].
4-Bromo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula and a molecular weight of 202.05 g/mol. It features a pyridine ring substituted with a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the third position. This compound is classified as a combustible liquid and is known to cause skin irritation and serious eye irritation upon contact . Its structure can be represented by the following SMILES notation: COC1=NC=CC(=C1)Br .
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The compound can be reduced to yield 2-methoxy-3-methylpyridine by removing the bromine atom.
Common reagents used in these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The synthesis of 4-Bromo-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method is to react 2-methoxy-3-methylpyridine with bromine in an aqueous sodium hydroxide solution under controlled low-temperature conditions (between -10°C to 0°C) to minimize side reactions. This method ensures high yield and purity of the final product .
Synthetic Route Overview- Bromination: React 2-methoxy-3-methylpyridine with bromine in sodium hydroxide.
- Purification: Isolate and purify the product through recrystallization or chromatography.
4-Bromo-2-methoxy-3-methylpyridine serves as an important intermediate in organic synthesis. It is utilized in the development of pharmaceuticals, particularly in creating compounds that target inflammatory pathways or act as enzyme inhibitors. Its unique functional groups allow for further modifications leading to diverse chemical entities .
Several compounds share structural similarities with 4-Bromo-2-methoxy-3-methylpyridine, each exhibiting unique properties:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| 2-Bromo-4-methoxypyridine | Bromine at the second position | Lacks the methyl group at the third position |
| 5-Bromo-2-methoxy-3-methylpyridine | Bromine at the fifth position | Contains additional methyl group |
| 3-Bromo-2-methoxy-4-methylpyridine | Bromine at the third position | Methyl group positioned differently |
| 4-Bromo-2-(2-methoxyethoxy)pyridine | Additional ethoxy group on methoxy | Different substituent leading to varied reactivity |
Uniqueness
The uniqueness of 4-Bromo-2-methoxy-3-methylpyridine lies in its specific arrangement of substituents, particularly the combination of bromine and methoxy groups along with a methyl substituent. This configuration enhances its reactivity profile and makes it a valuable building block for synthesizing more complex organic molecules .








